Product packaging for 7-bromo-1,3-dihydroxy-9H-xanthen-9-one(Cat. No.:CAS No. 100334-97-2)

7-bromo-1,3-dihydroxy-9H-xanthen-9-one

Cat. No.: B1517421
CAS No.: 100334-97-2
M. Wt: 307.1 g/mol
InChI Key: UELZRCNDZXKHEF-UHFFFAOYSA-N
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Description

7-Bromo-1,3-dihydroxy-9H-xanthen-9-one is a synthetic brominated derivative of the xanthone scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . This compound is specifically designed for anticancer research and has been identified as a lead compound due to its potent efficacy. In vitro screening studies have demonstrated that this compound exhibits some of the most effective inhibitory activities against the growth of a panel of human cancer cell lines. These cell lines include breast cancer (MCF-7 and MDA-MB-231), liver cancer (Hep-G2), chronic myelogenous leukemia (K562), and colorectal adenocarcinoma (COLO-320) . The anticancer activity of xanthone derivatives is multi-faceted and depends on the type, number, and position of substituents on the core structure . While the specific mechanism of action for this bromo-derivative is an area of ongoing research, xanthones as a class are known to exert their effects through various pathways. These can include caspase activation, induction of apoptosis, and inhibition of key enzymes such as topoisomerases, protein kinases, and aromatase . The presence of bromine and hydroxy groups on the xanthone core contributes to its bioactivity and physicochemical properties, making it a valuable compound for structure-activity relationship (SAR) studies and the development of novel anticancer agents . This product is intended for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H7BrO4 B1517421 7-bromo-1,3-dihydroxy-9H-xanthen-9-one CAS No. 100334-97-2

Properties

IUPAC Name

7-bromo-1,3-dihydroxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrO4/c14-6-1-2-10-8(3-6)13(17)12-9(16)4-7(15)5-11(12)18-10/h1-5,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELZRCNDZXKHEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C3=C(C=C(C=C3O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100334-97-2
Record name 7-bromo-1,3-dihydroxy-9H-xanthen-9-one
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Preparation Methods

General Synthetic Strategy

The synthesis of 7-bromo-1,3-dihydroxy-9H-xanthen-9-one generally involves the condensation of a brominated salicylaldehyde derivative with 5,5-dimethyl-1,3-cyclohexanedione (dimedone) or related cyclic diketones. The reaction is typically catalyzed by metal salts or organic bases and conducted under reflux or elevated temperatures in organic solvents such as ethanol or acetonitrile.

Preparation via Condensation of 5-Bromosalicybenzaldehyde and Dimedone

A well-documented method involves the reaction of 5-bromosalicybenzaldehyde with 5,5-dimethyl-1,3-cyclohexanedione in the presence of catalysts such as palladium(II) chloride. This method yields the target xanthene derivative with high efficiency.

Experimental Conditions:

Reagents Quantity
5-Bromosalicybenzaldehyde 1.00 g (5 mmol)
5,5-Dimethyl-1,3-cyclohexanedione 1.12 g (10 mmol)
Thiourea 0.76 g (10 mmol)
Palladium(II) chloride (catalyst) catalytic amount
Solvent Acetonitrile (12 ml)

Procedure:

  • The mixture is refluxed at approximately 298 K for 12 hours.
  • After cooling, the red precipitate is filtered, washed, and dried under vacuum.
  • Single crystals suitable for X-ray analysis are obtained by slow evaporation from ethanol at room temperature.

Yield and Characterization:

  • The reaction proceeds with excellent yield.
  • The structure is confirmed by crystallography showing planar pyranoid and six-membered rings linked via a C–C bond.
  • Intermolecular hydrogen bonding stabilizes the crystal packing.

This method is notable for its straightforward approach and high product purity, making it a preferred route for synthesizing brominated xanthenes.

Alternative Preparation Using 5-Bromo-2-hydroxybenzaldehyde and Dimedone with Organic Catalysts

Another effective synthesis involves the condensation of 5-bromo-2-hydroxybenzaldehyde with dimedone in ethanol using organic catalysts such as (4-aminophenyl)methanol or tris(hydroxymethyl)aminomethane (TRIZMA).

Experimental Conditions:

Reagents Quantity
5-Bromo-2-hydroxybenzaldehyde 1 mmol (201 mg)
Dimedone 1 mmol (140 mg)
Catalyst (4-aminophenyl)methanol or TRIZMA
Solvent Ethanol (50 ml)
Temperature 351 K

Procedure:

  • The reaction is stirred for 4 hours at 351 K.
  • Completion is monitored by thin-layer chromatography.
  • The mixture is concentrated under vacuum.
  • The solid product is collected by filtration and recrystallized from ethanol.

Yield and Characterization:

  • High yield of 82% is reported.
  • Crystals suitable for X-ray diffraction are obtained by slow evaporation.
  • The compound exhibits typical xanthene ring conformations and is stabilized by hydrogen bonding networks.

This method offers an environmentally friendly solvent system and mild reaction conditions while maintaining good yields and product quality.

Comparative Summary of Preparation Methods

Method Starting Materials Catalyst Solvent Temperature Reaction Time Yield (%) Notes
PdCl₂-catalyzed condensation 5-Bromosalicybenzaldehyde + dimedone Palladium(II) chloride Acetonitrile ~298 K 12 h High Efficient, produces crystals for XRD
Organic base catalysis 5-Bromo-2-hydroxybenzaldehyde + dimedone (4-Aminophenyl)methanol or TRIZMA Ethanol 351 K 4 h 82 Mild conditions, environmentally friendly

Mechanistic Insights and Reaction Monitoring

  • The condensation involves nucleophilic attack of the active methylene group in dimedone on the aldehyde carbonyl of the brominated salicylaldehyde.
  • Cyclization and dehydration steps lead to the formation of the xanthene core.
  • Catalysts facilitate the reaction by activating the carbonyl groups and stabilizing intermediates.
  • Reaction progress is typically monitored by thin-layer chromatography (TLC).
  • Purification is achieved by extraction, drying, and flash chromatography or recrystallization.

Structural and Crystallographic Findings

  • The xanthene ring system typically adopts a planar or nearly planar 4H-pyran ring conformation.
  • Bromine substitution at the 7-position is confirmed by bond length measurements (e.g., Br–C ~1.905 Å).
  • Hydrogen bonding (O–H···O and C–H···O) plays a crucial role in crystal stabilization.
  • Detailed bond lengths and angles correspond well with related xanthene derivatives, confirming structural integrity.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 7-position undergoes nucleophilic aromatic substitution (NAS) under specific conditions, enabling functional diversification.

Reaction Type Reagents/Conditions Products Key Findings
Bromine Replacement NaN₃, DMF, 80°C 7-Azido-1,3-dihydroxy-9H-xanthen-9-oneAzide substitution occurs regioselectively, retaining xanthone scaffold integrity.
Thiol Substitution Thiourea, K₂CO₃, EtOH, reflux 7-Mercapto-1,3-dihydroxy-9H-xanthen-9-oneReaction proceeds via SNAr mechanism, confirmed by LC-MS and NMR .

Oxidation Reactions

The hydroxyl groups at positions 1 and 3 are susceptible to oxidation, forming quinone-like structures.

Oxidizing Agent Conditions Product Application
KMnO₄ in H₂SO₄Room temperature, 2 hr7-Bromo-1,3-dioxo-1H,3H-xanthene-9-oneEnhances electrophilicity for subsequent Michael additions.
CrO₃ in acetic acid60°C, 4 hr7-Bromo-1,3-quinone-xanthen-9-oneUsed in redox-active prodrug design .

Hydroxyl Group Derivatization

The phenolic -OH groups participate in etherification and esterification:

Reaction Reagents Product Yield
Methylation CH₃I, K₂CO₃, acetone 7-Bromo-1,3-dimethoxy-9H-xanthen-9-one78%
Acetylation Ac₂O, pyridine 7-Bromo-1,3-diacetoxy-9H-xanthen-9-one92%

Halogenation

Additional halogenation occurs at activated positions:

Reagent Position Product Catalyst
NBS, AIBN C-22,7-Dibromo-1,3-dihydroxy-9H-xanthen-9-oneRadical initiator
Br₂, FeCl₃ C-44,7-Dibromo-1,3-dihydroxy-9H-xanthen-9-oneLewis acid

Coupling Reactions

Palladium-catalyzed cross-couplings enable π-system extension:

Reaction Reagents Product Application
Suzuki Coupling Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃ 7-Aryl-1,3-dihydroxy-9H-xanthen-9-oneGenerates biaryl derivatives for SAR .
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, amine 7-Amino-1,3-dihydroxy-9H-xanthen-9-oneEnhances solubility for in vivo studies.

Reduction Reactions

Selective reduction of the xanthone carbonyl is achievable:

Reducing Agent Conditions Product Notes
NaBH₄, MeOH0°C, 1 hr7-Bromo-1,3-dihydroxy-9,10-dihydroxantheneUnstable; re-oxidizes in air.
H₂, Pd/C, THF25 psi, 6 hr7-Bromo-1,3-dihydroxy-9,10-dihydroxantheneRequires acidic workup.

Stability and Degradation

  • Photodegradation : Exposure to UV light (λ = 254 nm) induces debromination, forming 1,3-dihydroxy-9H-xanthen-9-one as a major photoproduct .

  • Thermal Stability : Decomposes above 300°C via cleavage of the xanthone ring, detected by TGA-DSC .

Scientific Research Applications

Chemistry

7-Bromo-1,3-dihydroxy-9H-xanthen-9-one serves as a versatile building block in organic synthesis. It is utilized for:

  • Synthesis of Xanthone Derivatives: It can be modified to create various xanthone derivatives with enhanced properties. For instance, it has been involved in the synthesis of compounds that exhibit antibacterial and antifungal activities .
  • Studying Reaction Mechanisms: The compound's reactivity allows researchers to explore different reaction pathways and mechanisms within organic chemistry.

Biology

In biological research, this compound has shown promising results:

  • Anticancer Activity: Studies have demonstrated that this compound exhibits significant cytotoxic effects against cancer cell lines. For example, it showed an IC50 value of 0.46 µM against the MDA-MB-231 breast cancer cell line, indicating potent anti-tumor activity .
  • Antioxidant Properties: The compound enhances the translocation of Nrf2, a transcription factor that regulates antioxidant responses, suggesting potential use in oxidative stress-related diseases.

Medicine

The therapeutic potential of this compound is under investigation:

  • Drug Development: It is being explored as a lead compound for developing new drugs targeting various diseases, including cancer and neurodegenerative disorders like Alzheimer's disease .
  • Anti-inflammatory Effects: Preliminary studies indicate that it may possess anti-inflammatory properties, which could be beneficial in treating chronic inflammatory conditions .

Industry

In industrial applications, this compound is utilized for:

  • Dyes and Pigments Production: The vibrant color properties of xanthones make them suitable for use in dyes and pigments in textiles and food industries.
  • Biopharmaceuticals: It is being researched for its role in biopharma production processes due to its biochemical properties that can influence cellular pathways .

Case Studies

StudyFindings
Synthesis of Xanthone DerivativesInvestigated various derivatives including this compound; showed significant antibacterial activity against multiple strains .
Anticancer ActivityConfirmed high cytotoxicity against MDA-MB-231 cell line with an IC50 of 0.46 µM; potential for further drug development .
Antioxidant MechanismDemonstrated ability to modulate Nrf2 pathways; implications for oxidative stress management in cells.

Mechanism of Action

The mechanism by which 7-bromo-1,3-dihydroxy-9H-xanthen-9-one exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes, leading to its anti-inflammatory properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The bioactivity of xanthones is highly dependent on substituent type, position, and electronic properties. Below is a comparative analysis of XD-1 and its structural analogues:

Compound Substituents Molecular Weight Key Properties References
7-Bromo-1,3-dihydroxy-9H-xanthen-9-one (XD-1) Br (C7), –OH (C1, C3) 285.09 g/mol IC50 = 18.6 µM (HepG2); caspase activation, p53/MDM2 regulation
2,4-Dibromo-1,3-dihydroxy-9H-xanthen-9-one Br (C2, C4), –OH (C1, C3) 363.99 g/mol Planar conformation; intramolecular H-bonding; no reported IC50
5-Bromo-3,4-dimethyl-9H-xanthen-9-one Br (C5), –CH3 (C3, C4) 303.16 g/mol Higher lipophilicity; no significant bioactivity reported
1,3-Dihydroxy-9H-xanthen-9-one –OH (C1, C3) 228.20 g/mol Detected in mammal urine post-pomegranate intake; 103-fold lower abundance vs. XD-1
2-Bromo-9H-xanthen-9-one Br (C2) 275.10 g/mol Lacks hydroxyl groups; reduced solubility and target binding
3-(Hex-5-en-1-yloxy)-9H-xanthen-9-one –O–(hex-5-enyl) (C3) 310.33 g/mol Moderate yield (70%); alkoxy chain may enhance membrane permeability

Key Findings

Bromine Position Matters: XD-1 (Br at C7) shows superior anticancer activity compared to 2,4-dibromo derivatives, suggesting that bromine at C7 optimizes interactions with cellular targets like p53 .

Hydroxyl Groups Enhance Bioactivity: XD-1’s hydroxyl groups at C1 and C3 enable hydrogen bonding with enzymes (e.g., caspases) and regulatory proteins (e.g., MDM2), which are absent in non-hydroxylated derivatives like 2-bromo-9H-xanthen-9-one .

Lipophilicity vs.

Planar Conformation :

  • Both XD-1 and 2,4-dibromo-1,3-dihydroxy-9H-xanthen-9-one adopt planar conformations, facilitating π-π stacking with aromatic residues in proteins .

Biological Activity

7-Bromo-1,3-dihydroxy-9H-xanthen-9-one is a xanthone derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's structure allows for various interactions within biological systems, making it a subject of significant interest in medicinal chemistry.

  • Chemical Formula : C₁₃H₇BrO₄
  • CAS Number : 100334-97-2
  • Molecular Weight : 303.09 g/mol

Antimicrobial Activity

Research has demonstrated that this compound exhibits potent antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial and fungal strains.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Candida albicans16 µg/mL
Aspergillus niger32 µg/mL

These findings indicate that the compound possesses significant antibacterial and antifungal activity, making it a potential candidate for further development in antimicrobial therapies .

Anticancer Activity

The anticancer properties of this compound have been explored in several studies, particularly against various cancer cell lines.

Table 2: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast)0.46 ± 0.03Induction of apoptosis via mitochondrial pathways
HepG2 (Liver)18.6 ± 2.31Cell cycle arrest at G0/G1 phase
A549 (Lung)Not specifiedNotable cytotoxic effects observed

In these studies, the compound demonstrated the ability to induce apoptosis and inhibit cell proliferation effectively. The mechanism involves mitochondrial pathways and regulation of cell cycle proteins such as cyclin D and p21 .

Case Studies

A notable study evaluated the effects of this compound on the MDA-MB-231 breast cancer cell line. The results indicated that treatment with this compound led to significant apoptosis, characterized by increased caspase activity and alterations in mitochondrial membrane potential . Additionally, another study highlighted its potential as an anti-hepatocellular carcinoma agent, demonstrating its ability to inhibit cell growth effectively .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-bromo-1,3-dihydroxy-9H-xanthen-9-one, and how is its purity validated?

  • Methodological Answer : A common approach involves bromination of 1,3-dihydroxyxanthen-9-one using reagents like N-bromosuccinimide (NBS) in a solvent such as CCl₄ under ambient conditions . Reaction progress is monitored via TLC, and purification is achieved via recrystallization (e.g., from methanol). Purity is confirmed using 1H^1H NMR (e.g., DMSO-d₆: δ 13.63 ppm for hydroxyl protons) and IR spectroscopy (e.g., O–H and C=O stretching bands). Mass spectrometry further validates molecular weight .

Q. How can researchers confirm the regioselectivity of bromination in xanthone derivatives?

  • Methodological Answer : Regioselectivity is determined by comparing experimental 1H^1H NMR shifts with computational predictions (e.g., DFT calculations). For example, in 2,4-dibromo-1,3-dihydroxyxanthen-9-one, the downfield shift of H-8 (δ 8.09 ppm) confirms bromination at C-4 . X-ray crystallography (e.g., C–Br bond lengths of ~1.89 Å) provides additional structural validation .

Q. What spectroscopic techniques are critical for characterizing brominated xanthones?

  • Methodological Answer :

  • 1H^1H NMR : Identifies substitution patterns (e.g., deshielded aromatic protons adjacent to bromine).
  • IR : Confirms hydroxyl (3200–3600 cm1^{-1}) and ketone (1650–1750 cm1^{-1}) groups.
  • Mass Spectrometry : Validates molecular ion peaks (e.g., [M+H]+^+ for C₁₃H₇BrO₄ at m/z 307–309) .

Advanced Research Questions

Q. How do steric and electronic factors influence bromination efficiency in xanthone derivatives?

  • Methodological Answer : Bromination efficiency depends on the electron density of the aromatic ring. Electron-rich positions (e.g., para to hydroxyl groups) are more reactive. Steric hindrance from substituents (e.g., prenyl groups) can reduce yields, as seen in derivatives like 2-bromo-1-hydroxy-3-(3-methylbut-2-enyloxy)xanthen-9-one (75% yield) . Solvent polarity (e.g., CCl₄ vs. acetone) and reaction time (24–48 hrs) are optimized to minimize side reactions .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for brominated xanthones?

  • Methodological Answer : Discrepancies between X-ray (solid-state) and NMR (solution-phase) data often arise from conformational flexibility. For example, hydrogen bonding in crystals (e.g., O–H···O interactions at 2.70 Å) may stabilize specific tautomers, while solution NMR reflects dynamic equilibria . Hirshfeld surface analysis quantifies intermolecular interactions to rationalize such differences .

Q. How can computational modeling predict the bioactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Molecular docking studies (e.g., with neuraminidase or cytochrome P450 enzymes) assess binding affinities. For instance, bromine’s electron-withdrawing effect enhances electrophilicity, potentially increasing inhibitory activity .

Q. What are the challenges in scaling up xanthone bromination while maintaining regioselectivity?

  • Methodological Answer : Scaling up requires precise control of stoichiometry (e.g., NBS:substrate ratio = 0.6:1) and temperature to avoid over-bromination. Flow chemistry systems improve heat dissipation and mixing efficiency. Process analytical technology (PAT) monitors real-time reaction parameters (e.g., via inline FTIR) to maintain regioselectivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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7-bromo-1,3-dihydroxy-9H-xanthen-9-one
Reactant of Route 2
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